3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol
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Overview
Description
3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with propanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, alcohols, ketones, and amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-5-11-10-9(3-2-4-14)6-12-13(10)7-8/h6,8,11,14H,2-5,7H2,1H3 |
InChI Key |
LHZCSDPLONZMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)CCCO |
Origin of Product |
United States |
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